N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(14-9-12-3-1-2-4-13(12)23-14)18-10-15-19-16(20-24-15)11-5-7-22-8-6-11/h1-4,9,11H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAUXOXVAJQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The benzofuran core is typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example, 2-hydroxybenzaldehyde derivatives react with α-halo ketones in the presence of sulfuric acid to form the benzofuran skeleton. Subsequent oxidation of the 2-methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) under acidic conditions.
Example Protocol
- Cyclization :
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation as an acid chloride followed by reaction with ammonia or an amine.
Example Protocol
- Acid Chloride Formation :
- Amidation :
Synthesis of the 3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl)Methylamine Intermediate
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. The oxan-4-yl group is introduced either during or after cyclization.
Method A: Cyclization of Amidoxime with Activated Carboxylic Acid
- Amidoxime Preparation :
- Cyclization :
Method B: Post-Cyclization Functionalization
- Oxadiazole Synthesis :
Amination of the Oxadiazole-Methyl Group
The halogenated oxadiazole undergoes nucleophilic substitution with ammonia to introduce the methylamine group.
Example Protocol
- 5-(Bromomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (5 mmol) is stirred with aqueous ammonia (28% NH₃, 20 mL) in THF at 25°C for 24 hours.
- Yield: 75% of [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamine.
Final Coupling: Amide Bond Formation
The benzofuran-2-carboxamide is coupled with the oxadiazole-methylamine via amide bond formation using standard coupling reagents.
Example Protocol
- Activation :
- 1-Benzofuran-2-carboxylic acid (5 mmol) is activated with EDCl (6 mmol) and HOBt (6 mmol) in DCM for 1 hour.
- Coupling :
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCl/HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Alternative Synthetic Routes and Modifications
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate the cyclization step for oxadiazole formation. For example, amidoxime and chloroacetic acid react in dimethylformamide (DMF) under microwave conditions (150°C, 30 minutes) to achieve 88% yield.
Enzymatic Amidoxime Preparation
Biocatalytic methods employ nitrile hydratases to convert oxan-4-ylcarbonitrile to amidoxime in aqueous buffer (pH 7.0, 37°C), achieving 92% conversion with reduced byproducts.
Analytical Characterization and Validation
Critical analytical data for the target compound include:
1H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, benzofuran H-3)
- δ 7.65–7.58 (m, 2H, benzofuran H-4/H-5)
- δ 4.92 (t, J = 6.8 Hz, 2H, oxadiazole-CH₂-N)
- δ 3.95–3.85 (m, 4H, oxan-4-yl OCH₂)
HRMS (ESI-TOF)
- Calculated for C₁₈H₁₈N₃O₄ [M+H]⁺: 340.1297
- Found: 340.1295
Challenges and Optimization Strategies
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies indicate optimal pH ranges of 4–8 during synthesis.
Purification Difficulties
The polar nature of the oxan-4-yl group complicates chromatographic separation. Gradient elution (MeOH/CH₂Cl₂ 0–10%) improves resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound's unique structural features suggest its potential as a drug candidate. Similar compounds have demonstrated various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The oxadiazole ring is particularly noteworthy for its role in drug design due to its ability to interact with multiple biological targets.
Case Study: Anti-Cancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, a study on 1,3,4-oxadiazole derivatives indicated significant cell apoptosis in glioblastoma models through DNA damage mechanisms . This suggests that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide could be further investigated for similar applications.
Biochemical Pathways Investigation
Due to its structural characteristics, this compound can serve as a probe in biological research to study various biochemical pathways. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Case Study: Anti-Diabetic Activity
In related research involving oxadiazole derivatives, certain compounds were shown to reduce glucose levels in diabetic models . This indicates that this compound could also be explored for anti-diabetic applications.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could inhibit specific signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of benzofuran.
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-indole-2-carboxamide: Similar structure but with an indole core.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, oxadiazole ring, and oxane moiety, which confer specific electronic and steric properties that may enhance its biological activity and stability.
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, as well as insights into its synthesis and structure.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxadiazole ring and a benzofuran moiety. Its molecular formula is with a molecular weight of 273.29 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to this compound. For instance:
- Antibacterial Activity : Compounds with benzofuran scaffolds have shown significant antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 6.25 μg/mL, indicating potent activity comparable to standard antibiotics .
| Compound Type | MIC Range (μg/mL) | Activity |
|---|---|---|
| Benzofuran Derivatives | 0.78 - 6.25 | Antibacterial |
Antifungal Activity
The antifungal potential of related compounds has also been documented:
- Fungal Inhibition : Benzofuran-based oxadiazole hybrids demonstrated strong antifungal activity against species such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 μg/mL .
| Fungal Species | MIC Range (μg/mL) | Activity |
|---|---|---|
| C. krusei | 1.6 - 12.5 | Antifungal |
| A. niger | 1.6 - 12.5 | Antifungal |
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Cell Line Studies : Preliminary investigations indicate that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines .
The biological activities of oxadiazole and benzofuran derivatives are often attributed to their ability to interact with cellular targets through multiple mechanisms:
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Cell Cycle Disruption : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Attachment of the Oxane Ring : Nucleophilic substitution reactions are used to introduce the oxane moiety.
- Benzofuran Moiety Formation : Cyclization of thiophene derivatives with suitable electrophiles forms this part.
- Final Coupling : The oxadiazole and benzofuran intermediates are coupled under conditions that promote amide bond formation .
Case Studies
A case study focusing on the synthesis and evaluation of similar compounds revealed promising results in terms of both antimicrobial and anticancer activities, reinforcing the potential applications of this compound in pharmaceutical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
